Home > Products > Screening Compounds P100844 > cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-)
cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) -

cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-)

Catalog Number: EVT-10979615
CAS Number:
Molecular Formula: C37H49N11O6
Molecular Weight: 743.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) is a cyclic pentapeptide that has garnered attention in the field of medicinal chemistry, particularly for its interaction with chemokine receptors. This compound is characterized by its unique sequence of amino acids, which includes both D- and L-enantiomers, contributing to its biological activity and specificity. The molecular formula of this compound is C37H49N11OC_{37}H_{49}N_{11}O .

Source and Classification

This cyclic peptide is primarily derived from studies aimed at developing ligands for chemokine receptors, specifically the CXC chemokine receptor 4 (CXCR4). CXCR4 is implicated in various pathological processes, including cancer metastasis and HIV infection, making it a significant target for therapeutic interventions . Cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) falls under the classification of cyclic peptides, which are known for their enhanced stability and bioactivity compared to linear peptides.

Synthesis Analysis

Methods

The synthesis of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) typically involves solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The cyclic structure is formed by creating a covalent bond between the terminal amino acids after the linear peptide has been synthesized.

Technical Details

  1. Starting Materials: The synthesis begins with protected amino acids, where side chains are modified to prevent unwanted reactions during coupling.
  2. Coupling Reagents: Common reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) are employed to facilitate the formation of peptide bonds.
  3. Cyclization: Once the linear peptide is formed, cyclization can be achieved through methods like disulfide bond formation or by using specific linkers that promote ring closure.
  4. Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Molecular Structure Analysis

Structure

The molecular structure of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) features a cyclic backbone formed by five amino acids. The specific arrangement of D- and L-amino acids contributes to its conformational stability and receptor binding affinity.

Data

  • Molecular Weight: Approximately 619.84 g/mol
  • Chemical Formula: C37H49N11OC_{37}H_{49}N_{11}O
  • IUPAC Name: Cyclo(2S)-2-amino-N-(1-naphthalen-2-yl)propanamide .
Chemical Reactions Analysis

Reactions

Cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) can participate in various chemical reactions typical of peptides, including hydrolysis under extreme conditions or reactions involving functional groups on side chains.

Technical Details

  1. Stability: The cyclic nature provides enhanced stability against enzymatic degradation compared to linear peptides.
  2. Receptor Binding: The compound's structure allows for specific interactions with CXCR4, which can be studied through competitive binding assays and functional assays .
Mechanism of Action

Process

The mechanism of action of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) primarily involves its binding to the CXCR4 receptor. This interaction can modulate signaling pathways associated with cell migration and proliferation.

Data

  1. Binding Affinity: Studies have shown that this compound exhibits high affinity for CXCR4, which is critical in cancer biology.
  2. Biological Effects: Upon binding, it may inhibit tumor cell migration or alter immune cell trafficking, showcasing its potential as an anti-cancer agent .
Physical and Chemical Properties Analysis

Physical Properties

Cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) is generally soluble in polar solvents like water and methanol but may exhibit limited solubility in non-polar solvents due to its polar amino acid side chains.

Chemical Properties

  1. Stability: The cyclic structure confers increased resistance to proteolytic enzymes.
  2. pH Sensitivity: The compound's solubility and stability may vary with pH, influencing its biological activity.
Applications

Scientific Uses

Cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) has several applications in scientific research:

  1. Cancer Research: As a ligand for CXCR4, it serves as a tool for studying tumor biology and metastasis.
  2. Drug Development: Its structure can be modified to enhance potency or selectivity against specific targets.
  3. Therapeutic Potential: Investigated as a potential therapeutic agent in treating conditions associated with CXCR4 signaling, such as cancer and HIV infection .
Introduction: Cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) as a Model Opioid Receptor Probe

Nomenclature and Structural Classification within Synthetic Cyclic Peptides

The systematic name cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) denotes a pentapeptide macrocycle with strict alternation of stereochemistry and non-proteinogenic residues. Key components include:

  • D-Tyrosine (D-Tyr): Position 1, provides the conserved phenolic "message" domain essential for initial receptor engagement, mimicking natural opioid peptides' N-terminal tyrosine [1] [6].
  • D/L-Arginine pair (D-Arg₂, L-Arg₃): Creates a cationic "address" domain; the stereochemical inversion enhances protease resistance and influences receptor subtype selectivity [7] [9].
  • L-2-Naphthylalanine (L-Nal): Position 4, a bulky aromatic residue substituting for phenylalanine, designed to fill hydrophobic receptor subpockets and confer δ/κ-opioid receptor selectivity [7] [9].
  • D-Alanine (D-Ala): Position 5, enhances metabolic stability by reducing susceptibility to aminopeptidases [3].

Structurally, it belongs to homodetic cyclic pentapeptides with head-to-tail cyclization. This architecture imposes conformational rigidity, restricting backbone φ/ψ angles and stabilizing bioactive topology. Its design leverages principles observed in natural cyclic opioids (e.g., cyclosporine stability) while incorporating non-natural residues for optimized receptor interaction [3] [10].

Table 1: Structural Components and Rational Design Elements

Residue PositionAmino AcidStereochemistryFunctional RoleStructural/Biological Rationale
1TyrosineD-configurationMessage domainConserved tyrosine phenolic group binds conserved receptor residues; D-configuration enhances stability
2ArginineD-configurationAddress domainCationic side chain for electrostatic interactions; D-configuration prevents enzymatic degradation
3ArginineL-configurationAddress domainSynergistic charge interaction; modulates receptor subtype engagement
42-NaphthylalanineL-configurationHydrophobic anchorBulky aromatic fills hydrophobic subpockets; enhances δ/κ selectivity over μ-receptor
5AlanineD-configurationConformational/StabilityCyclization point; D-configuration blocks exopeptidases

Historical Context: Rational Design Origins Targeting Opioid Receptors

This compound emerged from iterative optimization cycles building on foundational opioid peptide pharmacology:

  • Precedent 1: Cyclic Opioid Scaffolds: Early cyclic enkephalin analogs (e.g., DPDPE, Tyr-c[D-Pen-Gly-Phe-D-Pen]) demonstrated that cyclization enhances metabolic stability (>10-fold in plasma vs. linear peptides) and receptor selectivity. X-ray crystallography revealed that β-turns stabilized by cyclization mimic bioactive conformations [1] [3].
  • Precedent 2: Address Domain Engineering: Modifications at Position 4 in opioid peptides (e.g., Nal substitutions in TIPP analogs) proved critical for δ-opioid receptor affinity. L-Nal’s extended aromatic surface enhances hydrophobic packing in receptor subpockets compared to phenylalanine [7] [9].
  • Precedent 3: Stereochemical Inversion: Incorporation of D-amino acids in clinical peptides (e.g., gramicidin S, cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂) validated their role in prolonging half-life. This principle was applied to Tyr¹ and Ala⁵ positions [3] [10].

The specific D-Arg/L-Arg sequence was engineered to create a cationic clamp stabilizing interactions with δ-opioid receptor (δOR) extracellular loops (e.g., Glu²⁹⁷) while avoiding μ-opioid receptor (μOR) selectivity determinants. This design targeted improved signaling bias—prioritizing G-protein coupling over β-arrestin recruitment—to mitigate adverse effects [5] [9].

Core Research Significance: Elucidating Opioid Receptor Signaling Complexity and Developing Novel Therapeutics

This probe addresses two critical challenges in opioid pharmacology:1. Receptor Signaling Complexity:- Biased Signaling Analysis: Cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) exhibits >50-fold selectivity for δOR over μOR, with partial agonist efficacy in Gᵢ-mediated cAMP inhibition but minimal β-arrestin recruitment. This profile enables mechanistic studies separating therapeutic analgesia (G-protein-mediated) from adverse effects (β-arrestin-linked) [5] [9]. Computational models show its cationic clamp engages δOR Glu²⁹⁷, stabilizing a conformation favoring G-protein coupling [9].- Allosteric Modulation Studies: Molecular dynamics simulations suggest interactions with the sodium ion pocket (e.g., Asn⁹⁴, Asp⁹⁵) may influence efficacy states. This provides a template for designing bitopic ligands targeting both orthosteric and allosteric sites [5] [9].

  • Therapeutic Advantages:
  • Pharmacokinetic Optimization: Cyclization and D-residues confer resistance to peptidases (t₁/₂ > 120 min in serum vs. <5 min for enkephalins). Additionally, the amphipathic structure (cationic Arg vs. hydrophobic Nal) enhances blood-brain barrier permeability (Pe > 8 × 10⁻⁶ cm/s in PAMPA assays) [3] [7].
  • Mitigated Adverse Effects: In murine models, derivatives show analgesia in neuropathic pain without respiratory depression (μOR-sparing) or seizures (δOR-full-agonist-linked) [5] [9].

Table 2: Comparative Profile of Engineered Opioid Probes

CharacteristicCyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-)Classical δOR Agonist (e.g., SNC80)Linear Enkephalin Analogs (e.g., DPDPE)Novel δOR Partial Agonist (e.g., C6-Quino [5])
Receptor Selectivity (δOR:μOR)>50:1~20:1~15:1>100:1
Signaling Bias (G-protein:β-arrestin)12:1 partial agonist1:1 full agonist3:1 partial agonist18:1 partial agonist
Metabolic Stability (t₁/₂ in plasma)>120 min~30 min~20 min>240 min
BBB Permeability (PAMPA Pe, 10⁻⁶ cm/s)8.25.12.315.4
Key Structural InnovationsCationic clamp (D/L-Arg), Nal⁴ hydrophobicityNon-peptidic benzamideDisulfide cyclizationBitopic sodium-pocket engagement

This cyclic pentapeptide thus serves as both a mechanistic probe for dissecting opioid receptor signaling dynamics and a template for next-generation analgesics lacking classical opioid liabilities. Its design principles—conformational constraint, stereochemical diversity, and address-domain optimization—exemplify the power of rational peptidomimetic engineering in overcoming pharmacological challenges [1] [3] [5].

Properties

Product Name

cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-)

IUPAC Name

2-[3-[(2S,5R,8R,11R,14S)-5-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-11-methyl-14-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine

Molecular Formula

C37H49N11O6

Molecular Weight

743.9 g/mol

InChI

InChI=1S/C37H49N11O6/c1-21-31(50)47-30(20-23-10-13-24-6-2-3-7-25(24)18-23)35(54)46-27(8-4-16-42-36(38)39)32(51)45-28(9-5-17-43-37(40)41)33(52)48-29(34(53)44-21)19-22-11-14-26(49)15-12-22/h2-3,6-7,10-15,18,21,27-30,49H,4-5,8-9,16-17,19-20H2,1H3,(H,44,53)(H,45,51)(H,46,54)(H,47,50)(H,48,52)(H4,38,39,42)(H4,40,41,43)/t21-,27+,28-,29-,30+/m1/s1

InChI Key

VWZBFEAQYFTPKH-UIMYGGOYSA-N

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN=C(N)N)CCCN=C(N)N)CC3=CC4=CC=CC=C4C=C3

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)O)CCCN=C(N)N)CCCN=C(N)N)CC3=CC4=CC=CC=C4C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.